molecular formula C11H20ClNO2 B1492840 3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one CAS No. 2098084-59-2

3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Cat. No. B1492840
CAS RN: 2098084-59-2
M. Wt: 233.73 g/mol
InChI Key: XVBOIDPJXJOLON-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, also known as 3-Chloro-1-pyrrolidin-4-ylpropan-1-one (3-CPP), is an organic compound which has been used in recent years as a research chemical due to its potential as a novel pharmacological agent. It is a synthetic compound of the pyrrolidinone class, which is a type of cyclic amide. 3-CPP has been studied for its potential applications in the medical field, as well as its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Bacchi et al. (2005) demonstrates the use of similar compounds in synthesizing heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione under oxidative carbonylation conditions (Bacchi et al., 2005).

  • Synthesis of Nonlinear Optical Compounds : Rahulan et al. (2014) explored the synthesis of a compound with a structure similar to the one , demonstrating its potential in nonlinear optical applications, which is crucial for optical device technologies (Rahulan et al., 2014).

  • Preparation of Agrochemicals and Medicinal Compounds : The work of Ghelfi et al. (2003) involves the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which are useful precursors for the preparation of various agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Antimicrobial and Antiradical Activity : A study by Čižmáriková et al. (2020) investigated the antimicrobial and antioxidant properties of compounds related to 3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, highlighting their potential in pharmaceutical applications (Čižmáriková et al., 2020).

  • Organic Chemistry and Synthesis : The research of Dieterich et al. (1973) provides insights into the synthesis of 3,5-Dialkylpyridines using related compounds, showing the versatility of these chemicals in complex organic synthesis processes (Dieterich et al., 1973).

properties

IUPAC Name

3-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(2)8-13(10(14)4-5-12)6-9(11)7-15-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBOIDPJXJOLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1COC)C(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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